molecular formula C22H25N3O B606339 BRD0209 CAS No. 1597439-87-6

BRD0209

Cat. No.: B606339
CAS No.: 1597439-87-6
M. Wt: 347.46
InChI Key: YKPIWOGXCSQLFH-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRD0209 is a tricyclic pyrazolotetrahydroquinolinone compound identified as a potent, selective, and dual inhibitor of glycogen synthase kinase 3 alpha and beta (GSK3α/β). It exhibits reversible ATP-competitive inhibition with IC50 values of 19 nM (GSK3α) and 5 nM (GSK3β), along with a fast off-rate kinetics (Ki = 4.2 nM) . Structural studies reveal that this compound binds to the ATP-binding domain of GSK3β, exploiting a unique Glu-to-Asp amino acid "switch" in the hinge region of GSK3 paralogues to achieve selectivity .

Properties

CAS No.

1597439-87-6

Molecular Formula

C22H25N3O

Molecular Weight

347.46

IUPAC Name

(S)-3-Cyclopropyl-4,7,7-trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-pyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C22H25N3O/c1-21(2)11-15-17(16(26)12-21)22(3,14-7-5-4-6-8-14)18-19(13-9-10-13)24-25-20(18)23-15/h4-8,13H,9-12H2,1-3H3,(H2,23,24,25)/t22-/m1/s1

InChI Key

YKPIWOGXCSQLFH-JOCHJYFZSA-N

SMILES

O=C1C2=C(NC3=NNC(C4CC4)=C3[C@]2(C)C5=CC=CC=C5)CC(C)(C)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRD0209;  BRD 0209;  BRD-0209; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key pharmacological and structural differences between BRD0209 and functionally or structurally related GSK3 inhibitors:

Compound Target(s) IC50 (nM) Kinase Selectivity Therapeutic Indications
This compound GSK3α/β 19 (GSK3α), 5 (GSK3β) High selectivity for GSK3α/β Mood disorders, leukemia
ABC1183 GSK3α/β, CDK9/cyclin T1 327 (GSK3α), 657 (GSK3β), 321 (CDK9) Broad (dual GSK3 and CDK9 inhibition) Inflammation, cancer
BRD1652 GSK3α/β Not fully reported Similar to this compound Mood-related disorders (preclinical)
CHIR99021 GSK3α/β 10 (GSK3α), 6.7 (GSK3β) Moderate selectivity Diabetes, neurodegenerative diseases

Key Findings :

  • This compound vs. ABC1183 : While this compound is highly selective for GSK3α/β, ABC1183 exhibits dual inhibition of GSK3 and CDK9, reducing its specificity for mood disorder applications . ABC1183’s higher IC50 values for GSK3α/β (327–657 nM) suggest lower potency compared to this compound .
  • This compound vs. BRD1652: Both compounds share a tricyclic pyrazolotetrahydroquinolinone scaffold and GSK3 selectivity. However, BRD1652 lacks comprehensive potency data, limiting direct clinical comparisons .
  • This compound vs. CHIR99021: CHIR99021 has comparable GSK3β inhibition (IC50 = 6.7 nM) but lower selectivity across the kinome, increasing off-target risks .
Mechanistic and Binding Differences
  • Structural Basis: this compound’s tricyclic core forms hydrogen bonds with the Asp200 residue in GSK3β’s hinge region, a critical interaction absent in GSK3α (which has Glu196). This single amino acid difference underpins its paralogue selectivity .
  • ATP-Competitive Kinetics : Unlike CHIR99021, which shows slow dissociation rates, this compound’s fast off-rate kinetics (Ki = 4.2 nM) may reduce long-term toxicity risks .
Therapeutic Implications
  • Mood Disorders : this compound’s selectivity and reversible inhibition make it superior to pan-kinase inhibitors like ABC1183, which may disrupt CDK9-dependent pathways (e.g., transcription regulation) .
  • Leukemia: this compound’s efficacy in acute myeloid leukemia (AML) models contrasts with Brontictuzumab (a Notch1 inhibitor), which targets a different signaling axis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BRD0209
Reactant of Route 2
Reactant of Route 2
BRD0209

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.